Rhodanine, 3,3'-hexamethylenedi-

Descripción general

Descripción

Rhodanine, 3,3’-hexamethylenedi- is a chemical compound with the molecular formula C12H16N2O2S4 . It is a versatile compound used in scientific research and finds applications in various fields such as drug discovery, material science, and catalysis.

Synthesis Analysis

Rhodanines are accepted as advantaged heterocycles in medicinal chemistry as one of the 4-thiazolidinones subtypes . They are synthesized by the reactions of the transition metals with rhodanine-3-acetic acid . The synthesis and structure of rhodanine derivatives have been studied extensively .

Molecular Structure Analysis

The molecular structure of Rhodanine, 3,3’-hexamethylenedi- consists of a rhodanine core, which is a well-known privileged heterocycle in medicinal chemistry . The compound has a molecular weight of 348.5 g/mol . The exact mass and monoisotopic mass are 348.00946245 g/mol .

Chemical Reactions Analysis

Rhodanine derivatives are known to have a broad spectrum of biological activities. They are used as antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor agents . The selectivity of synthesized derivatives towards ALR1 and ALR2 has been observed .

Physical And Chemical Properties Analysis

Rhodanine, 3,3’-hexamethylenedi- has a topological polar surface area of 155 Ų . It has a rotatable bond count of 7 . The compound has a complexity of 401 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

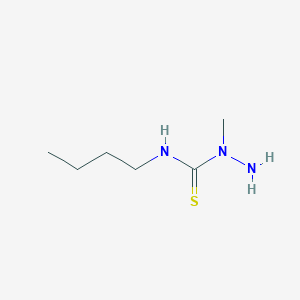

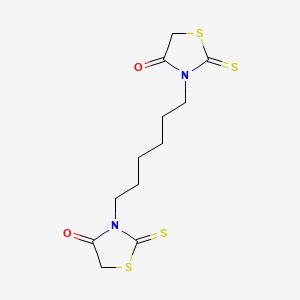

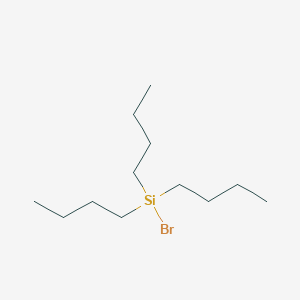

Rhodanine derivatives exhibit a wide range of pharmacological activities. Their structural modifications lead to compounds with varying properties. Notably, 5-arylmethylidenerhodanines (Figure 1) are particularly interesting due to their electrophilic nature. These compounds contain an exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring. Researchers have explored their potential as lead structures for drug design .

!Figure 1

Antimicrobial Activity

Some rhodanine derivatives display remarkable antimicrobial properties. For instance, Xu et al. synthesized pyrazole-substituted derivatives bearing rhodanine-3-fatty acid moieties. Compound (IX) with a rhodanine-3-pentanoic acid moiety exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL .

DNA Damage Repair Research

Rhodanines have found applications in DNA damage repair studies. While they are not only used as scaffolds but also as inhibitors, their role in this field is noteworthy. Mirin and other rhodanine derivatives contribute to understanding DNA repair mechanisms .

Coordination Chemistry

Transition metal complexes with rhodanine-3-acetic acid have been synthesized and studied. These coordination compounds offer insights into the interaction between rhodanine derivatives and metal ions. X-ray structure analysis has revealed the geometries and bonding patterns of these complexes .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities . They have been reported to show antimicrobial activity against a panel of clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains . .

Mode of Action

It is known that rhodanine derivatives are electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This suggests that these compounds may interact with their targets through a Michael addition of the nucleophilic protein residues to the exocyclic double bond .

Biochemical Pathways

Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Rhodanine derivatives have been found to exhibit a broad range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

3-[6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S4/c15-9-7-19-11(17)13(9)5-3-1-2-4-6-14-10(16)8-20-12(14)18/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPTXUTYVKLBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCCCCCN2C(=O)CSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175822 | |

| Record name | Rhodanine, 3,3'-hexamethylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodanine, 3,3'-hexamethylenedi- | |

CAS RN |

21494-66-6 | |

| Record name | Rhodanine, 3,3'-hexamethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3,3'-hexamethylenedi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

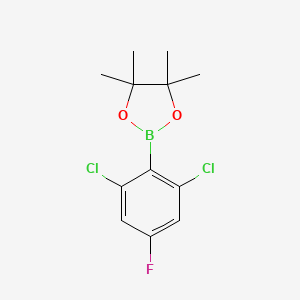

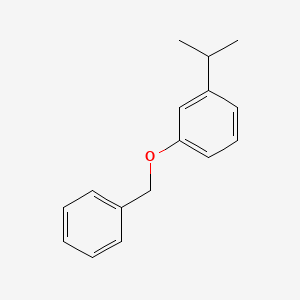

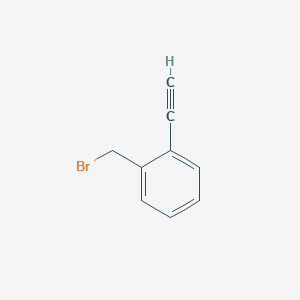

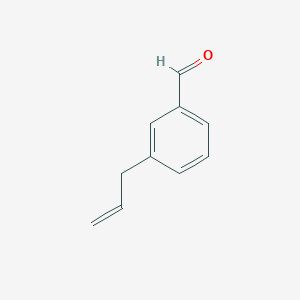

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-](/img/structure/B3049597.png)

![Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-](/img/structure/B3049599.png)

![(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3049601.png)